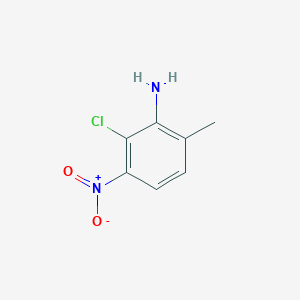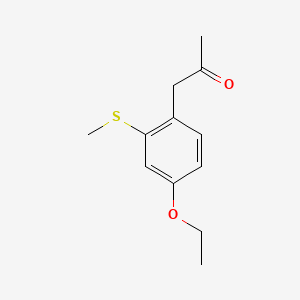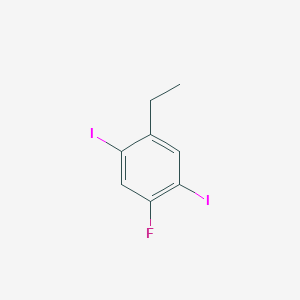
1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O2. It is a trifluoromethyl ketone, which is a class of compounds known for their unique chemical properties and applications in various fields, including medicinal chemistry and industrial processes .
Métodos De Preparación
The synthesis of 1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 5-ethoxy-2-(trifluoromethyl)benzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its trifluoromethyl group, which imparts desirable properties such as increased stability and lipophilicity
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s ability to bind to active sites, inhibiting enzyme activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparación Con Compuestos Similares
1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one can be compared with other trifluoromethyl ketones, such as:
1-Chloro-1-(2-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one: Similar in structure but with a trifluoromethylthio group instead of a trifluoromethyl group, affecting its reactivity and applications.
1-Chloro-1-(5-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one: Another closely related compound with different substituents, leading to variations in chemical behavior and uses.
The uniqueness of this compound lies in its specific trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H12ClF3O2 |
|---|---|
Peso molecular |
280.67 g/mol |
Nombre IUPAC |
1-chloro-1-[5-ethoxy-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2/c1-3-18-8-4-5-10(12(14,15)16)9(6-8)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |
Clave InChI |
BJHQMVDETGNXFL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)C(F)(F)F)C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


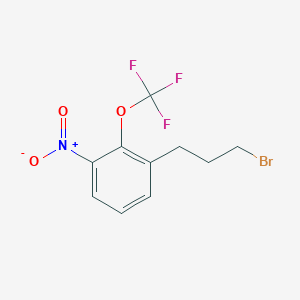
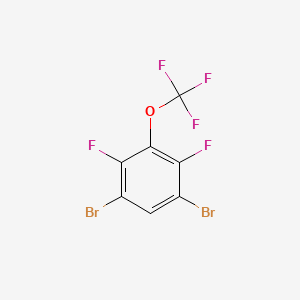
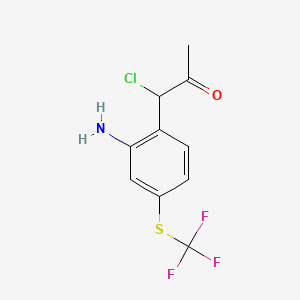
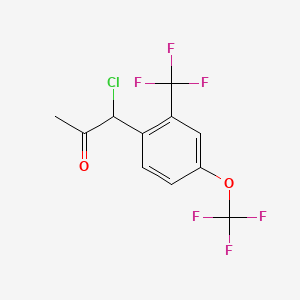
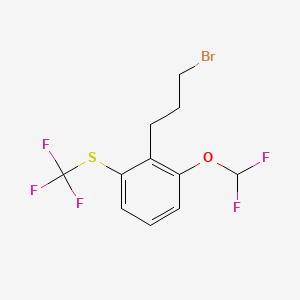
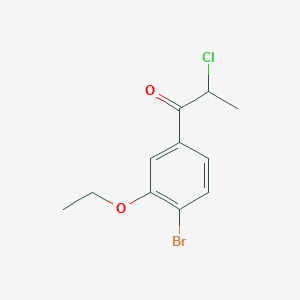

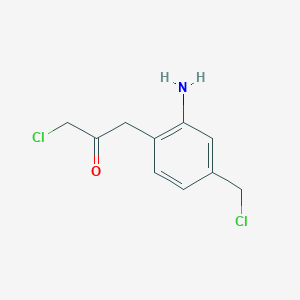
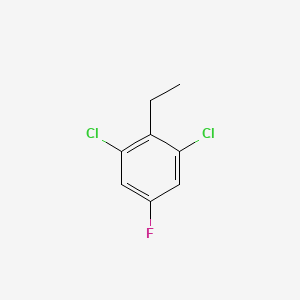
![Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14048903.png)

